molecular formula C13H16FN3O3S2 B2993437 3-(1,2,5-Dithiazepan-5-yl)-N-(2-fluoro-5-nitrophenyl)propanamide CAS No. 2196533-63-6

3-(1,2,5-Dithiazepan-5-yl)-N-(2-fluoro-5-nitrophenyl)propanamide

Cat. No.: B2993437
CAS No.: 2196533-63-6
M. Wt: 345.41
InChI Key: MRLCUWZZMHSSCZ-UHFFFAOYSA-N
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Description

3-(1,2,5-Dithiazepan-5-yl)-N-(2-fluoro-5-nitrophenyl)propanamide is a synthetic organic compound that features a unique combination of a dithiazepane ring and a substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,2,5-Dithiazepan-5-yl)-N-(2-fluoro-5-nitrophenyl)propanamide typically involves the following steps:

    Formation of the Dithiazepane Ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Substitution Reactions: Introduction of the fluoro and nitro groups on the phenyl ring can be done using electrophilic aromatic substitution reactions.

    Amide Bond Formation: The final step involves coupling the dithiazepane ring with the substituted phenyl group through an amide bond formation reaction, often using reagents like carbodiimides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atoms in the dithiazepane ring.

    Reduction: Reduction reactions could target the nitro group, converting it to an amine.

    Substitution: The fluoro and nitro groups on the phenyl ring can participate in various substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or peracids.

    Reduction: Catalytic hydrogenation or metal hydrides.

    Substitution: Halogenating agents or nucleophiles for aromatic substitution.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound could serve as a ligand in catalytic reactions.

    Materials Science: Potential use in the development of novel materials with unique properties.

Biology

    Biochemical Probes: Used to study biological pathways involving sulfur-containing rings.

Medicine

    Drug Development: Potential as a lead compound for the development of new pharmaceuticals.

Industry

    Specialty Chemicals: Used in the synthesis of specialty chemicals with specific functions.

Mechanism of Action

The mechanism of action of 3-(1,2,5-Dithiazepan-5-yl)-N-(2-fluoro-5-nitrophenyl)propanamide would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

  • 3-(1,2,5-Dithiazepan-5-yl)-N-(2-chloro-5-nitrophenyl)propanamide
  • 3-(1,2,5-Dithiazepan-5-yl)-N-(2-fluoro-5-methylphenyl)propanamide

Uniqueness

The presence of both a dithiazepane ring and a fluoro-nitro substituted phenyl group makes 3-(1,2,5-Dithiazepan-5-yl)-N-(2-fluoro-5-nitrophenyl)propanamide unique. This combination of functional groups can impart distinct chemical and biological properties, setting it apart from similar compounds.

Properties

IUPAC Name

3-(1,2,5-dithiazepan-5-yl)-N-(2-fluoro-5-nitrophenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16FN3O3S2/c14-11-2-1-10(17(19)20)9-12(11)15-13(18)3-4-16-5-7-21-22-8-6-16/h1-2,9H,3-8H2,(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRLCUWZZMHSSCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSSCCN1CCC(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16FN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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